(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Chiral Resolution Enantiomeric Purity Stereospecific Synthesis

(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide (CAS 1353997-00-8) is a chiral secondary acetamide composed of an (R)-configured pyrrolidin-3-amine core N-substituted with both cyclopropyl and acetyl groups. With a molecular formula of C₉H₁₆N₂O and a monoisotopic mass of 168.126 Da, the compound possesses one hydrogen bond donor (pyrrolidine NH), two hydrogen bond acceptors (amide carbonyl), a computed LogP of approximately -0.86, and a topological polar surface area of 32.3 Ų, indicating moderate aqueous solubility and membrane permeability characteristics.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B7987451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCNC2
InChIInChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m1/s1
InChIKeyFDYLUVNHXYRWKZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide – Core Identity, CAS Registry, and Baseline Physicochemical Profile for Procurement Screening


(R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide (CAS 1353997-00-8) is a chiral secondary acetamide composed of an (R)-configured pyrrolidin-3-amine core N-substituted with both cyclopropyl and acetyl groups [1]. With a molecular formula of C₉H₁₆N₂O and a monoisotopic mass of 168.126 Da, the compound possesses one hydrogen bond donor (pyrrolidine NH), two hydrogen bond acceptors (amide carbonyl), a computed LogP of approximately -0.86, and a topological polar surface area of 32.3 Ų, indicating moderate aqueous solubility and membrane permeability characteristics [2]. It is offered by specialty chemical suppliers at purities of ≥95% (CymitQuimica/Biosynth) to ≥98% (MolCore, Leyan), primarily as a research-scale building block and tool compound for neuroscience target exploration . The racemic form (CAS 1353979-41-5) and (S)-enantiomer (CAS 1354011-47-4) are separately catalogued but share identical molecular weight and formula, making stereochemical sourcing the primary differentiator .

Why Generic Substitution of (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide with Racemic or (S)-Enantiomer Fails in Stereosensitive Discovery Programs


In chiral drug discovery and chemical biology workflows, the stereochemistry at the pyrrolidine 3-position directly governs molecular recognition at target binding sites, particularly within G-protein-coupled receptors (GPCRs) and neurotransmitter receptor allosteric pockets . Generic substitution of the (R)-enantiomer (CAS 1353997-00-8) with the racemate (CAS 1353979-41-5) or (S)-enantiomer (CAS 1354011-47-4) introduces an uncontrolled variable: a 50% contamination by the opposite stereoisomer in racemic material, which may act as a silent competitor, a partial agonist/antagonist with opposing functional effects, or an inactive species that dilutes observed potency. This is particularly critical given that the N-(pyrrolidin-3-yl)acetamide scaffold has been specifically claimed in patent literature as the core of SSTR4 agonist pharmacophores, where stereochemistry at the pyrrolidine ring is a key determinant of receptor activation efficacy [1]. Without enantiomer-specific potency data—which remains unpublished in the peer-reviewed literature for this compound—any substitution between stereoisomers represents an unvalidated risk that can confound SAR interpretation, inflate apparent EC₅₀/IC₅₀ values, and generate irreproducible results across laboratories.

Quantitative Differentiation Evidence for (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide Versus Closest Analogs


Stereochemical Purity as the Primary Differentiator: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer Availability

The (R)-enantiomer (CAS 1353997-00-8) is commercially available at specified purities of ≥95% (Biosynth/CymitQuimica) to NLT 98% (MolCore, Leyan), while the (S)-enantiomer (CAS 1354011-47-4) is offered at NLT 98% by Synblock and MolCore . The racemate (CAS 1353979-41-5) is available at 95% minimum purity from AKSci and Fluorochem . No peer-reviewed publication currently reports enantiomer-specific bioactivity data (EC₅₀, IC₅₀, or Kᵢ) for any of the three stereochemical forms, representing a critical evidence gap [1]. The differentiation therefore rests on the procurement specification of enantiomeric identity rather than on demonstrated potency differences: the (R)-enantiomer guarantees a single defined stereochemistry for SAR studies, whereas the racemate delivers a 1:1 mixture of enantiomers with undefined individual contributions to any observed biological effect.

Chiral Resolution Enantiomeric Purity Stereospecific Synthesis Procurement Specification

Computed Physicochemical Property Differentiation: (R)-Enantiomer vs. Class-Level Pyrrolidine Acetamide Analogs

The (R)-enantiomer exhibits computed physicochemical properties that position it within favorable CNS drug-like space: molecular weight 168.24 g/mol, LogP -0.86, topological polar surface area (TPSA) 32.3 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]. These values satisfy multiple CNS MPO (Multiparameter Optimization) criteria (MW < 400, TPSA < 90 Ų, HBD ≤ 3), distinguishing it from larger pyrrolidine acetamide derivatives such as PAOPA (MW 254.14; TPSA 113 Ų; 3 HBD, 4 HBA), a dopamine D2 receptor allosteric modulator with substantially different physicochemical and target profiles [2]. The lower TPSA of the (R)-enantiomer (32.3 vs. 113 Ų) predicts superior passive blood-brain barrier penetration compared to PAOPA and other more polar pyrrolidine acetamide congeners, though this prediction remains unvalidated by experimental brain-to-plasma ratio data.

Physicochemical Properties Drug-likeness CNS MPO Computed Descriptors

Scaffold-Level Target Class Relevance: N-(Pyrrolidin-3-yl)acetamide Core as a Privileged SSTR4 Pharmacophore

The N-(pyrrolidin-3-yl)acetamide scaffold—of which (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a direct structural exemplar—has been explicitly claimed by Takeda Pharmaceutical Co. Ltd. in patent application US20250188037A1 as the core for somatostatin receptor subtype 4 (SSTR4) agonists [1]. The patent discloses that compounds within this scaffold class exhibit SSTR4 agonist activity, with lead examples achieving EC₅₀ values below 100 nM, and in some embodiments below 10 nM or even below 1 nM, in SSTR4 functional assays [2]. SSTR4 is highly expressed in hippocampal CA1 pyramidal neurons and cortical regions, where it modulates learning and memory circuits implicated in Alzheimer's disease pathology [3]. While the specific EC₅₀ of the (R)-enantiomer at SSTR4 has not been publicly disclosed, its structural congruence with the claimed general Formula 1—incorporating the requisite N-(pyrrolidin-3-yl)acetamide core with an N-cyclopropyl substituent—places it within the pharmacophoric space of this therapeutically relevant target class, differentiating it from N-alkyl-pyrrolidine acetamides that lack the cyclopropyl group or bear substituents incompatible with the SSTR4 pharmacophore model.

SSTR4 Agonist Somatostatin Receptor Alzheimer's Disease GPCR Modulation

Building Block Synthetic Utility: N-Cyclopropyl-(R)-pyrrolidine Core vs. Alternative N-Substituted Pyrrolidine Intermediates

The (R)-enantiomer serves as a chiral secondary amine building block in which the pyrrolidine NH is free for further derivatization (e.g., reductive amination, sulfonylation, urea formation, or amide coupling at the pyrrolidine nitrogen), while the N-cyclopropyl-N-acetyl moiety is pre-installed . This contrasts with N-protected analogs such as N-Boc-pyrrolidine derivatives, which require additional deprotection and N-functionalization steps, and with N-alkyl-pyrrolidine derivatives (e.g., N-methyl or N-benzyl), which carry substituents that alter both steric and electronic properties at the pyrrolidine nitrogen and may limit downstream diversification options . The compound's molecular weight (168.24 Da) places it within fragment-like chemical space (MW < 250 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns where the cyclopropyl group provides a conformationally constrained, metabolically stable hydrophobic moiety distinct from the more common N-methyl or N-ethyl pyrrolidine fragments [1].

Synthetic Intermediate Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Hydrochloride Salt Form Availability vs. Free Base: Solubility and Handling Differentiation

The hydrochloride salt (CAS 1861852-58-5) of N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide is separately catalogued as a distinct chemical entity, offering improved aqueous solubility and solid-state stability compared to the free base form . While the (R)-enantiomer free base (CAS 1353997-00-8) provides a neutral species suitable for organic-phase reactions and direct use in lipophilic environments, the hydrochloride salt provides a crystalline, readily weighable solid with enhanced water solubility—a practical differentiator for aqueous biological assay preparation. No quantitative solubility comparison between the free base and hydrochloride salt of the (R)-enantiomer has been published; however, the general principle that amine hydrochlorides exhibit 10- to 1,000-fold higher aqueous solubility than their corresponding free bases is well established for aliphatic pyrrolidine derivatives [1].

Salt Form Selection Aqueous Solubility Formulation Laboratory Handling

Optimal Application Scenarios for (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide Based on Available Evidence


SSTR4 Agonist Tool Compound Development for Alzheimer's Disease Target Validation

Research groups investigating somatostatin receptor subtype 4 (SSTR4) as a therapeutic target for Alzheimer's disease and related cognitive disorders can procure the (R)-enantiomer as a stereochemically defined entry point into the N-(pyrrolidin-3-yl)acetamide pharmacophore space claimed in US20250188037A1 [1]. The compound's structural congruence with the patent's general Formula 1—specifically the N-cyclopropyl substitution on the pyrrolidine-3-acetamide core—enables competitive SAR exploration and freedom-to-operate assessment. Given the patent's disclosure of SSTR4 agonist EC₅₀ values below 100 nM for class representatives, the (R)-enantiomer can serve as a starting scaffold for systematic N-functionalization and structure-activity relationship studies aimed at identifying selective SSTR4 agonists with improved CNS penetration profiles [2].

Enantioselective Chiral Probe for Neurotransmitter Receptor Allosteric Modulation Studies

The (R)-enantiomer's identification as an allosteric modulator of neurotransmitter receptors, combined with its favorable CNS physicochemical profile (TPSA 32.3 Ų, MW 168.24 Da), makes it a suitable chiral probe for investigating stereospecific allosteric modulation mechanisms at GPCRs [3]. By comparing the (R)-enantiomer head-to-head against the (S)-enantiomer and racemate in receptor binding and functional assays, researchers can establish the stereochemical requirements for allosteric site engagement—an experimental design that is only feasible when both pure enantiomers are independently sourced. This approach is particularly relevant for dopamine and somatostatin receptor families, where allosteric modulation represents an emerging therapeutic strategy [4].

Fragment-Based Drug Discovery Library Component with Pre-Installed Cyclopropyl Constraint

With a molecular weight of 168.24 Da, the (R)-enantiomer satisfies the 'Rule of Three' criteria for fragment-based drug discovery (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 6) [5]. The pre-installed N-cyclopropyl group provides a metabolically stable, conformationally constrained hydrophobic moiety that can occupy small lipophilic pockets inaccessible to linear alkyl substituents. Unlike N-methyl or N-ethyl pyrrolidine fragments, the cyclopropyl group introduces ring strain (~27 kcal/mol) and a unique spatial vector that can be exploited for fragment growing or merging strategies. The free pyrrolidine NH permits rapid parallel derivatization into fragment libraries via amide coupling, sulfonylation, or reductive amination chemistries.

Building Block for CNS-Penetrant PROTAC or Molecular Glue Design

The combination of low molecular weight, moderate lipophilicity (LogP -0.86), and a functionalizable secondary amine makes the (R)-enantiomer an attractive linker or ligand component for targeted protein degradation (TPD) applications, including PROTACs and molecular glues targeting CNS-resident proteins. The compound's computed TPSA of 32.3 Ų predicts favorable passive BBB penetration, and its two points of synthetic diversification (pyrrolidine NH for linker attachment; cyclopropyl/acetyl for target protein binding) provide orthogonal handles for bifunctional molecule assembly. When compared to more polar pyrrolidine building blocks such as hydroxyproline derivatives (TPSA typically >70 Ų), the (R)-enantiomer offers superior predicted CNS exposure for degrader molecules intended to engage intrabrain targets [6].

Quote Request

Request a Quote for (R)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.